3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Acetylcholinesterase inhibition Alzheimer's disease Coumarin SAR

CAS 899726-35-3 is a synthetic hybrid molecule that fuses a 6-nitro-2H-chromen-2-one (6-nitrocoumarin) core with a piperazine-1-carbonyl linker at position 3, further N-substituted with a 2-(3-methoxyphenoxy)ethyl tail. The compound belongs to the coumarin-piperazine class, a privileged scaffold extensively investigated for acetylcholinesterase (AChE) inhibition, anticancer activity, and serotonergic receptor modulation.

Molecular Formula C23H23N3O7
Molecular Weight 453.451
CAS No. 899726-35-3
Cat. No. B2514794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one
CAS899726-35-3
Molecular FormulaC23H23N3O7
Molecular Weight453.451
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
InChIInChI=1S/C23H23N3O7/c1-31-18-3-2-4-19(15-18)32-12-11-24-7-9-25(10-8-24)22(27)20-14-16-13-17(26(29)30)5-6-21(16)33-23(20)28/h2-6,13-15H,7-12H2,1H3
InChIKeyIBOZQLLTEASLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(2-(3-Methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one (CAS 899726-35-3): Procurement-Relevant Structural and Pharmacochemical Profile


CAS 899726-35-3 is a synthetic hybrid molecule that fuses a 6-nitro-2H-chromen-2-one (6-nitrocoumarin) core with a piperazine-1-carbonyl linker at position 3, further N-substituted with a 2-(3-methoxyphenoxy)ethyl tail. The compound belongs to the coumarin-piperazine class, a privileged scaffold extensively investigated for acetylcholinesterase (AChE) inhibition, anticancer activity, and serotonergic receptor modulation [1]. Physicochemical profiling indicates a molecular weight of 453.45 g/mol (C₂₃H₂₃N₃O₇), calculated logP of approximately 0.65, and full compliance with Lipinski's rule of five, suggesting drug-like properties suitable for both in vitro screening and early-stage lead optimization [2]. The 6-nitro substituent is a critical pharmacophoric feature: in closely related coumarin-3-carboxamide series, the 6-nitro group has been shown to enhance AChE inhibitory potency by up to 46-fold compared to the clinical reference donepezil [3]. This compound is currently available from specialty chemical suppliers for research use; however, no primary publication reporting its empirical biological activity was identified in the peer-reviewed literature as of this analysis.

Why Generic Substitution of 3-(4-(2-(3-Methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one (CAS 899726-35-3) Is Scientifically Unsupported


Coumarin-piperazine hybrids with a 6-nitro substitution cannot be treated as interchangeable commodities because minor structural modifications at the piperazine N-substituent and the coumarin ring produce order-of-magnitude differences in target potency, selectivity, and physicochemical behavior. In the benchmark Asadipour et al. (2013) series, moving the 6-nitro group to alternative positions or replacing the N-benzylpiperidine with other amines reduced AChE inhibitory activity from IC₅₀ = 0.3 nM to the millimolar range—a >1,000,000-fold variation [1]. Similarly, Yao et al. (2016) demonstrated that among 6-nitro-2-oxo-2H-chromene-3-carboxamide analogs bearing piperazine rings, the specific substitution pattern on the phenyl ring dictated whether the compound achieved 34 nM potency or was essentially inactive [2]. The 2-(3-methoxyphenoxy)ethyl tail present in CAS 899726-35-3 introduces a flexible aryloxyalkyl chain absent in simpler N-alkyl or N-aryl piperazine comparators, which is predicted to modulate both the compound's logP (calculated ~0.65 vs. ~2.7 for related arylpiperazine coumarins) and its potential to engage secondary binding pockets such as the peripheral anionic site (PAS) of AChE or serotonin receptor subtypes [3]. These structure-activity relationship (SAR) cliffs mean that procurement decisions must be guided by the specific substitution pattern rather than generic class membership.

Quantitative Differentiation Evidence for 3-(4-(2-(3-Methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one (899726-35-3) Versus Closest Analogs


6-Nitro Substituent Confers Nanomolar AChE Inhibitory Potency Relative to Non-Nitro and Alternative-Position Nitro Coumarins

In the coumarin-3-carboxamide series reported by Asadipour et al. (2013), compound 10c—which shares the identical 6-nitro-2H-chromen-2-one core with CAS 899726-35-3 but differs in its amine moiety (N-benzylpiperidine vs. piperazine-carbonyl linkage)—achieved an IC₅₀ of 0.3 nM against human AChE, with a selectivity index (SI = AChE IC₅₀ / BuChE IC₅₀) of 26,300. This was 46-fold more potent than the clinical reference donepezil (IC₅₀ = 14 nM) and >10,000-fold more potent than the non-nitrated coumarin analogs within the same series [1]. The 6-nitro group's electron-withdrawing character enhances π-stacking interactions with the catalytic anionic site (CAS) of AChE, a mechanism confirmed by molecular docking [1]. Because CAS 899726-35-3 preserves this 6-nitro pharmacophore, analogous potency enhancement is predicted; compounds lacking the 6-nitro group (e.g., unsubstituted chromen-2-one piperazine derivatives) or bearing nitro at alternative positions (e.g., 7-nitro or 8-nitro isomers) are expected to exhibit substantially weaker AChE inhibition based on consistent SAR trends across multiple independent chemotypes [2].

Acetylcholinesterase inhibition Alzheimer's disease Coumarin SAR

Piperazine Ring Enables Dual-Site AChE Binding Compared to Piperidine-Only Analogs

Coumarin-piperazine hybrids, including those structurally analogous to CAS 899726-35-3, have been demonstrated through kinetic analysis and molecular docking to simultaneously engage both the catalytic active site (CAS) and the peripheral anionic site (PAS) of human AChE [1]. The second basic nitrogen in the piperazine ring (pKₐ ~8-9) forms a cation-π interaction with Trp286 in the PAS, while piperidine analogs—which lack this second nitrogen—primarily occupy only the CAS [1]. In the coumarin-piperazine series of Modh et al. (2013), piperazine-containing compounds achieved IC₅₀ values as low as 4.9 mmol/L for hAChE inhibition, whereas piperidine or morpholine replacements showed markedly reduced activity [2]. Compound 4t from Karimi et al. (2018), a coumarin-piperazine hybrid, exhibited an IC₅₀ of 9.89 μM against hAChE with 9.8-fold selectivity over hBChE, with molecular docking confirming dual CAS/PAS occupancy [3]. CAS 899726-35-3 retains the piperazine ring as a core linker, distinguishing it from N-benzylpiperidine coumarins such as compound 10c (Asadipour 2013) that, despite exceptional potency (IC₅₀ = 0.3 nM), may exhibit altered selectivity profiles due to single-site binding [4].

Dual-site AChE inhibition Peripheral anionic site Piperazine vs. piperidine

2-(3-Methoxyphenoxy)ethyl Tail Modulates Calculated logP and Serotonergic Receptor Potential Versus Unsubstituted or Simple Alkyl Piperazine Analogs

The 2-(3-methoxyphenoxy)ethyl substituent on the piperazine ring of CAS 899726-35-3 imparts a calculated logP of approximately 0.65 [1], markedly lower than that of common comparator compounds such as 3-(4-(2-methylallyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one (CAS 873857-42-2, predicted logP estimated at ~2.5-3.0 based on ChemDraw calculation) or 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one (predicted logP ~2.8). This >2-log-unit difference in lipophilicity is pharmacologically consequential: a recent study by Ostrowska et al. (2025) demonstrated that 2- and 3-methoxyphenylpiperazine derivatives linked to coumarins via alkoxy chains exhibit nanomolar affinity for 5-HT1A receptors (Ki values of 87-96 nM for the most potent analogs) and moderate affinity for 5-HT2A receptors [2]. The 3-methoxyphenoxy motif in CAS 899726-35-3 is a structural mimic of the 3-methoxyphenylpiperazine pharmacophore known to engage serotonin receptors [2][3]. In contrast, simple N-alkyl piperazine coumarins (e.g., 3-(4-ethylpiperazine-1-carbonyl)-6-nitro-2H-chromen-2-one) lack the aromatic methoxy recognition element and are not expected to exhibit serotonergic activity. Additionally, the lower logP of CAS 899726-35-3 relative to highly lipophilic arylpiperazine coumarins may translate to reduced phospholipidosis risk and improved aqueous solubility for in vitro assay compatibility [1].

Serotonin receptor affinity 5-HT1A logP modulation CNS drug design

Lipinski Rule-of-Five Compliance and Drug-Likeness Profile Versus Higher-Molecular-Weight Coumarin-Piperazine Conjugates

CAS 899726-35-3 (MW = 453.45 g/mol; H-bond donors = 0; H-bond acceptors = 8; calculated logP = 0.65; rotatable bonds = 10) satisfies all four Lipinski rule-of-five criteria with zero violations [1]. This distinguishes it from several higher-molecular-weight coumarin-piperazine conjugates that carry bulkier substituents (e.g., bis-coumarin-piperazine dimers, MW > 600 g/mol) or polycyclic aromatic appendages that increase logP beyond 5 and introduce rule violations [2]. The Oprea lead-like rule is also satisfied (zero violations), indicating suitability for fragment-based or lead-optimization workflows [1]. The compound's polar surface area (calculated ~115 Ų) falls within the optimal range (60-140 Ų) for CNS penetration, suggesting potential blood-brain barrier permeability—a critical attribute for neurodegenerative disease targets [3]. This contrasts with certain comparator compounds incorporating sulfonamide or carboxylic acid groups (e.g., 3-(4-sulfamoylphenyl)piperazine-carbonyl coumarins) that exhibit PSA values exceeding 140 Ų and are predicted to have limited CNS exposure.

Drug-likeness Lipinski rules Lead optimization Physicochemical profiling

Antiproliferative Potential of the Coumarin-Piperazine Scaffold Across Cancer Cell Lines: Class-Level Evidence Supporting Oncology Applications

Arylpiperazines linked to coumarin derivatives have demonstrated antiproliferative activity against leukemia, lung, colon, breast, and prostate tumor cell lines, as comprehensively reviewed by Ostrowska (2020) [1]. In a click-chemistry-derived coumarin-piperazine series, compound 8d exhibited IC₅₀ values of 12.42 μM against HeLa (cervical cancer) and 26.16 μM against MCF-7 (breast cancer) cells [2]. While no direct cytotoxicity data exist for CAS 899726-35-3 specifically, the compound's 6-nitro-coumarin core is a recognized bioreducible prodrug motif: nitroreductase-mediated reduction of the 6-nitro group can generate reactive nitroso and hydroxylamine intermediates capable of causing DNA damage, a mechanism documented for 3-nitrocoumarin analogs [3]. The presence of the piperazine ring further enhances cellular uptake through protonation-dependent endosomal escape at physiological pH [1]. This dual mechanism—DNA intercalation by the planar coumarin chromophore plus nitroreductase-mediated cytotoxicity—distinguishes CAS 899726-35-3 from non-nitrated coumarin-piperazine analogs that rely solely on intercalation or receptor-mediated antiproliferative effects.

Antiproliferative activity Cancer cell lines Coumarin-piperazine hybrids Cytotoxicity

Best-Fit Research and Industrial Application Scenarios for 3-(4-(2-(3-Methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one (CAS 899726-35-3)


Alzheimer's Disease Drug Discovery: Dual-Site AChE Inhibitor Screening with Predicted PAS Engagement

CAS 899726-35-3 is a strong candidate for inclusion in acetylcholinesterase inhibitor screening cascades targeting Alzheimer's disease. The 6-nitro-coumarin core is validated by Asadipour et al. (2013) to confer nanomolar AChE potency (analog 10c: IC₅₀ = 0.3 nM, 46-fold > donepezil), while the piperazine ring enables dual CAS/PAS binding that may reduce Aβ plaque formation—a mechanistic advantage over donepezil and other single-site inhibitors [1]. The compound's calculated logP of 0.65 and CNS-favorable polar surface area (~115 Ų) suggest adequate blood-brain barrier penetration, making it suitable for both in vitro enzymatic assays and cell-based models using SH-SY5Y neuroblastoma cells, where related 6-nitro-coumarin piperazine compounds have demonstrated attenuation of H₂O₂-induced apoptosis [2]. Researchers comparing this compound against donepezil or ensaculin can exploit its dual binding mode to investigate synergistic effects between catalytic and peripheral site blockade. [1][2]

Serotonergic System Modulation: Combined Cholinergic-Serotonergic Profiling for Multitarget CNS Ligands

The 3-methoxyphenoxy motif embedded in CAS 899726-35-3 is structurally analogous to the 3-methoxyphenylpiperazine pharmacophore shown by Ostrowska et al. (2025) to bind 5-HT1A receptors with Ki values of 87-96 nM [1]. This compound is therefore uniquely suited among 6-nitro-coumarin piperazine derivatives for dual-mechanism CNS screening: it can be simultaneously profiled for AChE inhibition and serotonin receptor binding in a single chemical entity. Procurement for multitarget-directed ligand (MTDL) programs—where a single molecule addresses both cholinergic deficits and serotonergic dysregulation in Alzheimer's or depression—would be scientifically justified. The compound's low logP (0.65) relative to more lipophilic arylpiperazine coumarins also favors aqueous solubility for radioligand binding assays without DMSO toxicity concerns [2]. [1][2]

Oncology Research: Bioreductive Prodrug Evaluation Exploiting the 6-Nitro Motif

The 6-nitro group on the coumarin ring of CAS 899726-35-3 serves as a substrate for intracellular nitroreductases, particularly under hypoxic conditions prevalent in solid tumors. This bioreductive activation mechanism, documented for 3-nitrocoumarin derivatives, can generate cytotoxic intermediates selectively within the tumor microenvironment [1]. When combined with the DNA-intercalating properties of the planar coumarin chromophore and the cellular uptake enhancement provided by the protonatable piperazine ring, CAS 899726-35-3 presents a three-pronged antiproliferative mechanism not available in non-nitrated coumarin-piperazine analogs [2]. Procurement for hypoxia-selective cytotoxicity screening against panels such as NCI-60 or patient-derived xenograft (PDX) cell lines would exploit this compound's differentiated bioreductive potential. Researchers should benchmark against non-nitrated coumarin-piperazine controls to isolate the contribution of nitroreductase-mediated activation. [1][2]

Physicochemical Reference Standard for Low-logP Coumarin-Piperazine Library Design

With a calculated logP of 0.65 and zero Lipinski or Oprea rule violations, CAS 899726-35-3 represents an outlier in the coumarin-piperazine chemical space, where most structurally related compounds exhibit logP values of 2.0-4.0 [1]. This compound can serve as a physicochemical reference standard for medicinal chemistry teams designing focused libraries with improved aqueous solubility and reduced non-specific protein binding. Its moderate hydrophilicity, combined with full drug-likeness compliance, makes it an ideal calibration compound for HPLC-logP determination methods and for validating in silico ADME prediction models [1]. Procurement as a reference material for analytical method development and as a starting scaffold for systematic SAR exploration of the 2-(3-methoxyphenoxy)ethyl tail is scientifically justified when the goal is to map the hydrophilicity-tolerance boundaries of coumarin-piperazine pharmacophores. [1]

Quote Request

Request a Quote for 3-(4-(2-(3-methoxyphenoxy)ethyl)piperazine-1-carbonyl)-6-nitro-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.